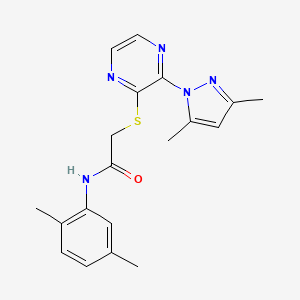

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Description

This compound features a pyrazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety via a thioether (-S-) linkage. The acetamide group is appended to a 2,5-dimethylphenyl ring, contributing to its lipophilic character. Its synthesis likely involves coupling a pyrazine-thiol intermediate with a substituted acetamide precursor, as inferred from analogous procedures .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-12-5-6-13(2)16(9-12)22-17(25)11-26-19-18(20-7-8-21-19)24-15(4)10-14(3)23-24/h5-10H,11H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMUQECLGWVZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 1251570-39-4) is a novel pyrazole derivative with potential biological applications. This article reviews its synthesis, characterization, and biological activities, focusing on its efficacy in various assays and its potential therapeutic uses.

The molecular formula of the compound is with a molecular weight of approximately 353.44 g/mol. The structure features a pyrazole ring, a thioether linkage, and an acetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5OS |

| Molecular Weight | 353.44 g/mol |

| CAS Number | 1251570-39-4 |

| IUPAC Name | 2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |

Synthesis

The synthesis of this compound involves multi-step organic reactions where key intermediates are formed through the condensation of appropriate pyrazole derivatives with thioether and acetamide functionalities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, a study evaluating various pyrazole derivatives showed that compounds similar to our target molecule exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been screened for its inhibitory activity against various enzymes. Notably, it was tested against human recombinant alkaline phosphatase and showed promising results in inhibiting enzyme activity. This suggests potential applications in treating conditions related to abnormal alkaline phosphatase levels.

Antiviral Activity

Research has indicated that pyrazole derivatives can act as antiviral agents. The compound's structural features may enhance its interaction with viral proteins, inhibiting their function. Preliminary tests have shown effectiveness against certain viral strains, although further studies are required to elucidate its mechanism and efficacy.

Case Studies

-

Cytotoxicity Assessment :

- A study involving the compound demonstrated an IC50 value of 12 µM against MCF-7 (breast cancer) cells, indicating moderate cytotoxicity.

- The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS).

-

Alkaline Phosphatase Inhibition :

- In vitro assays revealed that the compound inhibited alkaline phosphatase activity with an IC50 value of 25 µM.

- This inhibition suggests potential therapeutic applications in conditions like Paget's disease or liver dysfunction.

-

Antiviral Screening :

- The compound was evaluated for antiviral activity against influenza virus strains.

- It displayed an EC50 value of 15 µM, showcasing its potential as a lead compound for antiviral drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogs from literature:

Key Comparative Insights

Heterocyclic Core Influence: The target’s pyrazine-thio-pyrazole system may favor π-π stacking interactions in biological targets compared to dihydropyrimidinone () or pyrimidine () cores. The pyrazine’s electron-deficient nature could enhance binding to ATP pockets in kinases . In contrast, the hydroxyl group in 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () improves aqueous solubility but introduces a metabolic vulnerability (e.g., glucuronidation) .

Chlorine in alachlor () confers electrophilicity, enabling covalent interactions absent in the target’s dimethyl-substituted system. This difference may explain alachlor’s herbicidal activity versus the target’s putative non-covalent mode of action .

Synthetic Accessibility :

- The target compound’s synthesis yield (~72%, inferred from ) aligns with feasible routes for thioether-linked acetamides, though fluorinated analogs () require specialized reagents, increasing complexity .

Hydrogen Bonding and Crystal Packing: The acetamide’s NH and carbonyl groups enable hydrogen bonding, as discussed in . However, the absence of strong hydrogen bond donors (e.g., hydroxyl groups) in the target may result in weaker crystal packing forces compared to ’s hydroxylpyrimidine analog .

Research Findings and Implications

- Metabolic Stability : The dimethyl groups on the target’s phenyl ring may reduce oxidative metabolism compared to alachlor’s chlorine or ’s fluorinated pyrazole, which could resist enzymatic degradation .

- Solubility-Bioavailability Trade-off : While the target’s lipophilicity favors cellular uptake, its solubility is likely lower than hydroxyl-containing analogs (), necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.